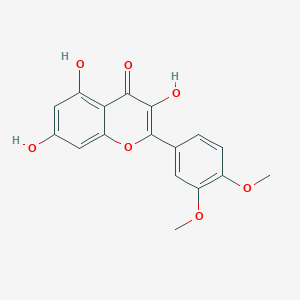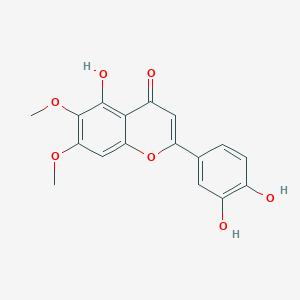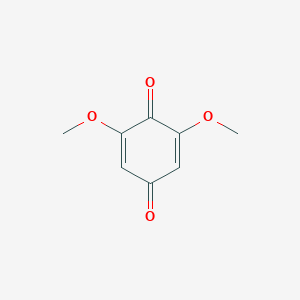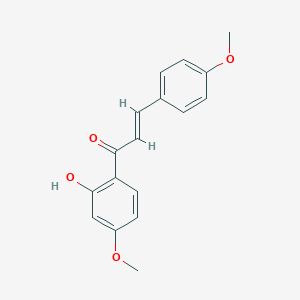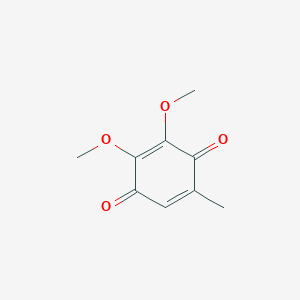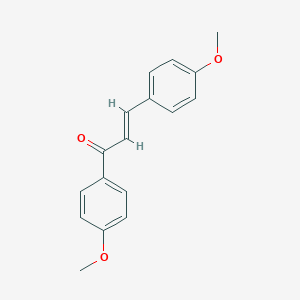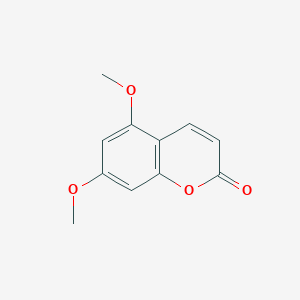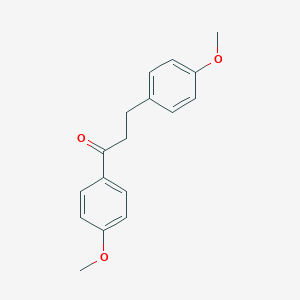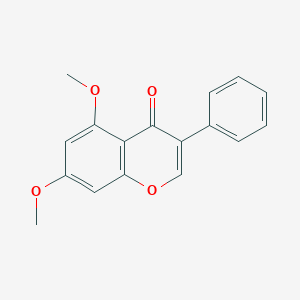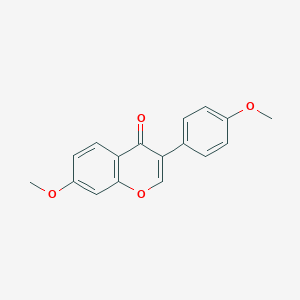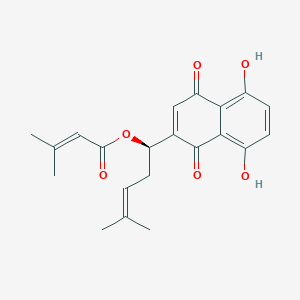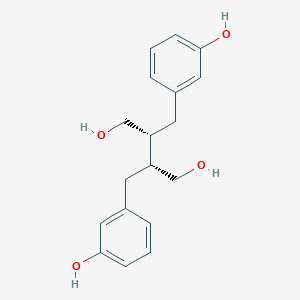
肠道二醇
描述
Enterodiol is an organic compound with the formula [HOC₆H₄CH₂CH(CH₂OH)]₂. It is a type of lignan, a group of polyphenolic compounds found in plants. Enterodiol is formed by the action of intestinal bacteria on lignan precursors, such as secoisolariciresinol, found in various plant-based foods. It is classified as an enterolignan or mammalian lignan due to its formation in the human gut . Enterodiol has been studied for its potential health benefits, including its weak estrogenic activity and its role in the prevention of hormone-dependent diseases .
科学研究应用
Enterodiol has a wide range of scientific research applications:
Medicine: Enterodiol has potential therapeutic applications due to its weak estrogenic activity.
Industry: Enterodiol is explored for its use in nutraceuticals and functional foods due to its health benefits.
作用机制
Target of Action
Enterodiol primarily targets colorectal cancer (CRC) cells . It exhibits apoptotic effects on these cells, contributing to its anti-cancer activities .
Mode of Action
Enterodiol interacts with its targets, primarily CRC cells, to induce apoptosis . This interaction leads to changes in the cells, resulting in their programmed death, which is a crucial aspect of its anti-cancer activity .
Biochemical Pathways
Enterodiol is a product of the biotransformation of lignan precursors, specifically secoisolariciresinol diglucoside (SDG), by human intestinal bacteria . This transformation process involves various biochemical pathways, leading to the production of enterodiol . The gut microbiota plays a crucial role in this process .
Pharmacokinetics
The pharmacokinetics of enterodiol involve its absorption, distribution, metabolism, and excretion (ADME). Enterodiol is transformed from lignans found in various whole-grain cereals, nuts, legumes, flaxseed, and vegetables by human intestinal bacteria . The pharmacokinetics of enterodiol consumed through milk may have implications for ruminants and humans’ health .
Result of Action
The primary result of enterodiol’s action is the induction of apoptosis in CRC cells . This leads to the death of these cells, contributing to its anti-cancer activities . Additionally, enterodiol has been associated with estrogenic activity, which could have implications for hormone-dependent diseases .
Action Environment
The action of enterodiol is influenced by various environmental factors. For instance, the presence of stearic acid can modulate the effects of enterodiol on human serum albumin reactivity and its binding to human serum albumin . This modulation could be important for the pharmacokinetics and expression of enterodiol’s antioxidant effects in vivo after the intake of lignan-rich food .
准备方法
Synthetic Routes and Reaction Conditions: Enterodiol can be synthesized through chemical methods, although these are often expensive and environmentally taxing. One common synthetic route involves the reduction of secoisolariciresinol, a lignan precursor, using hydrogenation reactions under specific conditions .
Industrial Production Methods: A more eco-friendly and cost-effective method for producing enterodiol involves biotransformation. This process uses human intestinal bacteria to convert lignan precursors found in defatted flaxseeds into enterodiol. The biotransformation process involves culturing fecal specimens from healthy individuals in media containing defatted flaxseeds. The bacterial consortium, designated as END-49, metabolizes the flaxseed substrates to produce enterodiol .
化学反应分析
Types of Reactions: Enterodiol undergoes various chemical reactions, including:
Oxidation: Enterodiol can be oxidized to form enterolactone, another enterolignan with similar biological activities.
Reduction: The reduction of lignan precursors to form enterodiol is a key step in its synthesis.
Substitution: Enterodiol can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.
Substitution: Reagents such as alkyl halides can be used for substitution reactions involving hydroxyl groups.
Major Products:
相似化合物的比较
Enterolactone: Another enterolignan formed from the oxidation of enterodiol.
Secoisolariciresinol: A lignan precursor that is converted to enterodiol by gut microbiota.
Matairesinol: Another lignan precursor with similar estrogenic activities.
Uniqueness of Enterodiol: Enterodiol is unique due to its formation in the human gut and its specific biological activities. Its weak estrogenic activity and ability to activate specific signaling pathways make it a compound of interest in both research and therapeutic applications .
属性
IUPAC Name |
(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONJCNDULPHLV-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047876 | |
| Record name | (-)-Enterodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Enterodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80226-00-2 | |
| Record name | Enterodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80226-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enterodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080226002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Enterodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Enterodiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENTERODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZF4X2AWRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Enterodiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action for Enterodiol is still under investigation, research suggests it may exert anti-tumor effects by hindering cancer cell proliferation. This is potentially mediated through the inhibition of vascular endothelial growth factor (VEGF) [] and by influencing the mitogen-activated protein kinase (MAPK) signaling pathway, impacting proliferation and apoptosis []. In breast cancer cells, Enterodiol, along with Enterolactone, has demonstrated anti-estrogenic effects by counteracting estradiol-induced growth and angiogenesis [].
A:
- Molecular formula: C18H22O4 []
- Spectroscopic data: Detailed spectroscopic characterization, including 1H and 13C NMR data, can be found in scientific literature focused on the synthesis and characterization of Enterodiol and related compounds [].
A: Research indicates that Enterodiol is absorbed into the bloodstream following the conversion of plant lignans by intestinal bacteria [, ]. It is then slowly eliminated from the body, with a mean residence time of approximately 20 hours []. The elimination half-life of Enterodiol is shorter than that of Enterolactone []. A substantial portion of absorbed Enterodiol is excreted in urine []. Factors such as antibiotic use, defecation frequency, and body mass index can influence plasma concentrations of Enterodiol [].
A: In vitro studies have shown that Enterodiol can inhibit the growth of colorectal cancer cells by inducing apoptosis and suppressing cell migration []. In vivo studies using mice models have demonstrated that Enterodiol can counteract estradiol-induced tumor growth and angiogenesis in breast cancer []. Additionally, research in gnotobiotic rats revealed that the bacterial conversion of plant lignans to Enterodiol and Enterolactone enhanced their anti-cancer effects in a chemically induced breast cancer model [].
ANone: Currently, specific resistance mechanisms to Enterodiol have not been extensively studied in the provided research papers. Further investigation is required to understand the potential development of resistance and any cross-resistance with other compounds.
A: Enterodiol, along with Enterolactone, becomes bioavailable after being produced in the colon by the human gut microbiota from plant lignans [, ]. Studies suggest a significant portion of Enterodiol is absorbed into circulation and later excreted in urine []. While research indicates a potential protective role for Enterodiol against colorectal adenomas [], findings for other conditions like colorectal carcinomas and myocardial infarction are less conclusive [].
A: Research suggests that Enterodiol can undergo oxidative metabolism in the liver []. Studies using liver microsomes from rats, pigs, and humans have shown that Enterodiol is metabolized into several monohydroxylated metabolites []. This indicates that oxidative metabolism is likely a key process in the disposition of Enterodiol within the mammalian system.
A: Enterodiol is formed in the colon through the transformation of plant lignans by the gut microbiota []. Consuming flaxseed, a rich source of the precursor secoisolariciresinol diglucoside (SDG), significantly increases urinary excretion of Enterodiol in a dose-dependent manner []. Studies also show that consuming flaxseed increases fecal Enterodiol levels in lactating dairy cows [].
ANone: Several analytical techniques are employed to study Enterodiol:
- Gas chromatography-mass spectrometry (GC-MS): This is a widely used method for quantifying Enterodiol and Enterolactone in various biological samples [, ]. This technique often utilizes stable isotope-labeled analogues as internal standards for accurate quantification.
- High-performance liquid chromatography (HPLC): This method, often coupled with mass spectrometry, is employed to measure Enterodiol levels in various matrices, including plasma and urine [, , ].
ANone: While the provided research papers do not delve into the complete history of Enterodiol research, they highlight key areas of focus:
- Early studies identified Enterodiol and Enterolactone as the first mammalian lignans and developed methods for their measurement in biological fluids using GC-MS [].
- Research has focused on understanding the biotransformation pathways of plant lignans to Enterodiol by intestinal bacteria [, ].
- Significant efforts have been dedicated to elucidating the potential health benefits of Enterodiol, particularly its role in chronic disease prevention [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


